Cauloside B

Structural biology Natural product chemistry Structure-activity relationship

Procuring cauloside-series saponins risks functional divergence-Cauloside B's unique caulophyllogenin aglycone (3β,16α,23-trihydroxyolean-12-en-28-oic acid) with a single α-L-arabinopyranosyl at C-3 sets it apart from hederagenin-based and bisdesmosidic caulosides. • 32% lipid accumulation reduction at 30 μM in 3T3-L1 cells with adiponectin upregulation; 3.3-fold therapeutic window (cytotoxic at 100 μM). • Monodesmosidic; distinct from bisdesmosidic Caulosides D/G (root-growth stimulators). • HPLC-resolvable marker for Caulophyllum species authentication (LOD 10 μg/mL).

Molecular Formula C35H56O9
Molecular Weight 620.8 g/mol
CAS No. 12672-43-4
Cat. No. B225631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCauloside B
CAS12672-43-4
Molecular FormulaC35H56O9
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C
InChIInChI=1S/C35H56O9/c1-30(2)13-14-35(29(41)42)20(15-30)19-7-8-23-31(3)11-10-25(44-28-27(40)26(39)21(37)17-43-28)32(4,18-36)22(31)9-12-33(23,5)34(19,6)16-24(35)38/h7,20-28,36-40H,8-18H2,1-6H3,(H,41,42)/t20-,21-,22?,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35+/m0/s1
InChIKeyFCPRBNDLDDAHLC-PWEBOEAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cauloside B: Structural Identity and Natural Sources


Cauloside B (CAS 12672-43-4, C₃₅H₅₆O₉, MW 620.8 g/mol) is a monodesmosidic oleanane-type triterpenoid saponin found in Caulophyllum robustum, Caulophyllum thalictroides (blue cohosh), and Caltha palustris [1]. Its aglycone, caulophyllogenin, is specifically 3β,16α,23-trihydroxyolean-12-en-28-oic acid, distinguishing it from the more common hederagenin-based caulosides such as Cauloside C [2]. The C-3 position bears a single α-L-arabinopyranosyl sugar chain, classifying it as a monodesmosidic saponin—a structural feature directly relevant to its differential bioactivity profile among the cauloside series [3].

Why Cauloside B Cannot Be Substituted with Other Caulosides


Within the cauloside series, small structural variations produce functionally divergent outcomes that preclude blanket substitution. Caulosides A, C, D, and G share a hederagenin aglycone core, whereas Cauloside B uniquely features caulophyllogenin—bearing a 16α-hydroxyl absent in hederagenin—and a single monosaccharide chain [1]. Cauloside C, despite also being monodesmosidic, differs in both aglycone identity (hederagenin) and sugar composition (disaccharide vs. monosaccharide at C-3), resulting in a mechanistically distinct pH-dependent cytotoxin profile [2]. Caulosides D and G carry two carbohydrate chains and are functionally categorized as bisdesmosidic root-growth stimulators rather than inhibitors [3]. Even the closest congener, Cauloside A, lacks the additional hydroxyl present on Cauloside B, yielding measurably different polarity, solubility, and bioactivity [4]. Consequently, procurement of 'a cauloside' as a class proxy without compound-specific specification carries a high risk of selecting a functionally divergent entity.

Cauloside B Differentiation Evidence Against Closest Analogs


Aglycone Identity: Caulophyllogenin vs. Hederagenin Core

Cauloside B is the only cauloside bearing caulophyllogenin (3β,16α,23-trihydroxyolean-12-en-28-oic acid) as its aglycone, as confirmed by the original structural elucidation [1]. By contrast, Caulosides A, C, D, and G all share the hederagenin aglycone (23-hydroxyolean-12-en-28-oic acid), which lacks the 16α-hydroxyl group present in caulophyllogenin. This structural distinction is not cosmetic: the 16α-OH introduces an additional hydrogen-bond donor/acceptor site that alters both polarity and molecular recognition potential [2].

Structural biology Natural product chemistry Structure-activity relationship

Adipogenesis Regulation: Lipid Suppression vs. Isoquercetin

In a controlled 3T3-L1 preadipocyte differentiation assay, Cauloside B (compound 8) at 30 μM produced a 32% reduction in intracellular lipid accumulation relative to the MDI (3-isobutyl-1-methylxanthine, dexamethasone, insulin) differentiation cocktail alone, measured after 8 days [1]. This effect was opposite in direction and distinct in magnitude from isoquercetin (compound 2), which increased lipid accumulation by 43% at the same 30 μM concentration. The positive control berberine (BER) decreased lipid accumulation by 47%. Mechanistically, Cauloside B decreased all measured adipogenic proteins (PPARγ, C/EBPα, FABP4) and GLUT4, while paradoxically increasing adiponectin—a profile not reproduced by any other compound in the panel [2].

Adipogenesis Metabolic disease 3T3-L1 preadipocyte model

Cytotoxicity Threshold Profile in 3T3-L1 Cells

In the same 3T3-L1 preadipocyte study, Cauloside B (compound 8) exhibited a cytotoxicity threshold at 100 μM, whereas the structurally related triterpene glycoside echinocystic acid 3-O-arabinoside (compound 7) induced cytotoxicity at the lower concentration of 50 μM [1]. Compounds 1-6 (flavonoids and methyl hederagenin) showed no cytotoxicity even at 100 μM. This places Cauloside B in a moderate cytotoxicity category, with a therapeutic window of at least 3.3-fold between its active adipogenesis-modulating concentration (30 μM) and its cytotoxic concentration (100 μM).

Cytotoxicity Safety margin Drug discovery

Polarity and Solubility: Cauloside B vs. Cauloside A

Comparative structural analysis reveals that Cauloside B possesses one additional hydroxyl group (16α-OH on the aglycone) relative to Cauloside A, which carries a hederagenin core with only the 23-OH [1]. This structural increment directly impacts physicochemical behavior: Cauloside B is more polar than Cauloside A as a consequence of the additional hydrogen-bonding moiety, yet counterintuitively exhibits lower aqueous solubility—a phenomenon attributed to altered crystal lattice energy and intermolecular hydrogen bonding in the solid state [2]. This distinction has practical chromatographic implications, as Cauloside B elutes at a distinct retention time in reversed-phase HPLC systems (e.g., separable from Cauloside A within 35 min using standard C18 gradients) [3].

Physicochemical properties Formulation Chromatography

Mechanistic Class: pH-Dependent vs. Conventional Cytotoxicity

Cauloside C has been rigorously characterized as a pH-dependent cytotoxin that selectively increases K⁺ efflux and Ca²⁺ uptake under acidic conditions (pH 5.6), with activity that is reversed upon shifting to physiological pH 7.4; this effect occurs at concentrations as low as 1 ng/mL and is not blocked by classical Ca-channel antagonists (verapamil, diltiazem, nitrendipine at 1×10⁻⁶ M) [1]. In contrast, published cytotoxicity data for Cauloside B show a conventional concentration-dependent toxicity profile (onset at 100 μM in 3T3-L1 cells) with no reported pH dependence or ion-flux mechanism [2]. This fundamental mechanistic divergence means that Cauloside B cannot serve as a surrogate for Cauloside C in studies of pH-gated membrane permeabilization, and vice versa.

Mechanism of action Membrane permeability pH-dependent cytotoxicity

Class-Level SAR: Monodesmosidic Saponins and Cytokine Suppression

A spectrum-effect relationship study using HPLC fingerprints of Caulophyllum robustum extracts coupled with in vivo collagen-induced arthritis (CIA) mouse data demonstrated that saponins with fewer sugar chains (monodesmosidic, including Cauloside B) exhibited a closer correlation with suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17) than bisdesmosidic saponins (Cauloside D, G) or alkaloids [1]. While this is a class-level inference rather than an isolated-compound comparison, it positions Cauloside B—as a monodesmosidic saponin with a single arabinose at C-3—within the higher-activity structural class, consistent with the observation that 'saponins linked with less sugar may have higher inhibition effect on pro-inflammatory cytokines in CIA mice' [2].

Anti-inflammatory Rheumatoid arthritis Spectrum-effect relationship Cytokine

Cauloside B Research and Industrial Application Scenarios


Adipogenesis and Metabolic Disorder Research Tool

Investigators studying adipocyte differentiation and metabolic syndrome can employ Cauloside B as a validated tool compound that reduces lipid accumulation by 32% at 30 μM in 3T3-L1 cells while simultaneously increasing adiponectin—a profile not replicated by isoquercetin (+43% lipid accumulation) or berberine (-47% but without adiponectin upregulation) [1]. The 3.3-fold therapeutic window between active (30 μM) and cytotoxic (100 μM) concentrations supports its use in extended-duration differentiation assays [2].

Anti-Inflammatory Drug Discovery for Rheumatoid Arthritis

Cauloside B is one of the monodesmosidic triterpenoid saponins identified via spectrum-effect relationship analysis as contributing to the anti-rheumatic efficacy of Caulophyllum robustum extracts, with closer statistical correlation to TNF-α, IL-1β, IL-6, and IL-17 suppression than bisdesmosidic caulosides or alkaloids [3]. Researchers pursuing SAR optimization of anti-arthritic saponins should prioritize monodesmosidic candidates like Cauloside B over the bisdesmosidic Cauloside D or G, which showed only weak or stimulatory activity in related plant-growth models [4].

Analytical Method Development and Quality Control Standard

For HPLC-ELSD or UPLC-based quantification of Caulophyllum-derived dietary supplements and botanical raw materials, Cauloside B serves as a specific marker compound resolvable from the other eight triterpene saponins within 8–35 minutes depending on the chromatographic platform, with a detection limit of 10 μg/mL [5]. Its distinct retention time and unique aglycone (caulophyllogenin) make it a useful authenticity marker to differentiate C. robustum from C. thalictroides sourcing, as not all caulosides are present in both species [6].

Negative Control for pH-Dependent Cytotoxin Studies

For laboratories studying pH-gated membrane permeabilization using Cauloside C as a model cytotoxin, Cauloside B provides a structurally related but mechanistically distinct negative control. Unlike Cauloside C—which triggers K⁺ efflux and Ca²⁺ influx at pH 5.6 at concentrations as low as 1 ng/mL [7]—Cauloside B lacks documented pH-dependent ion-flux activity and exhibits conventional cytotoxicity only at 100 μM [8]. This pair enables clean mechanistic dissection of pH-dependent vs. pH-independent saponin-membrane interactions.

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